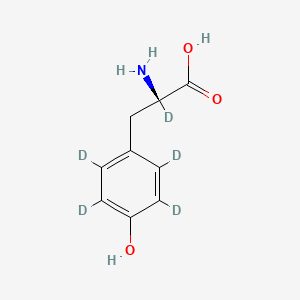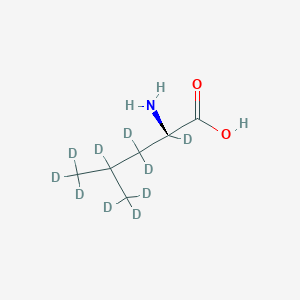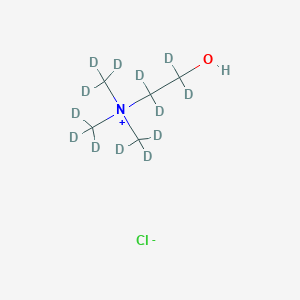
Choline-D13 chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Choline-D13 chloride is a deuterium-labeled version of choline chloride. Choline chloride is an organic compound and a quaternary ammonium salt. It serves as an acyl group acceptor and a substrate for choline acetyltransferase. Choline chloride is widely used as a feed additive, particularly for poultry, where it promotes growth .
Métodos De Preparación
Choline-D13 chloride can be synthesized by the reaction of ethylene oxide, hydrogen chloride, and trimethylamine . Alternatively, it can be prepared by treating trimethylamine with 2-chloroethanol . The industrial production of choline chloride involves high-performance liquid chromatography (HPLC) with a charged aerosol detector (CAD) to ensure the purity and content of the compound .
Análisis De Reacciones Químicas
Choline-D13 chloride undergoes various chemical reactions, including:
Oxidation: Choline chloride can be oxidized to form betaine.
Reduction: It can be reduced to form trimethylamine.
Substitution: Choline chloride can undergo substitution reactions to form quaternary ammonium salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The major products formed from these reactions are betaine, trimethylamine, and quaternary ammonium salts .
Aplicaciones Científicas De Investigación
Choline-D13 chloride has numerous scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: Choline chloride is essential for cell membrane integrity and neurotransmission.
Industry: It is used as an additive in animal feed to promote growth and improve feed efficiency.
Mecanismo De Acción
Choline-D13 chloride acts as a precursor to acetylcholine, a neurotransmitter essential for nerve conduction. It also plays a role in lipid metabolism and cell membrane integrity. Choline chloride is involved in the synthesis of phosphatidylcholine, which is crucial for maintaining cell membrane structure and function .
Comparación Con Compuestos Similares
Choline-D13 chloride is similar to other choline compounds such as:
- Choline bitartrate
- Choline citrate
- Phosphatidylcholine
What sets this compound apart is its deuterium labeling, which makes it particularly useful in research applications requiring stable isotope-labeled compounds .
Propiedades
Fórmula molecular |
C5H14ClNO |
|---|---|
Peso molecular |
152.70 g/mol |
Nombre IUPAC |
(1,1,2,2-tetradeuterio-2-hydroxyethyl)-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D2,5D2; |
Clave InChI |
SGMZJAMFUVOLNK-TYBPHYHNSA-M |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O.[Cl-] |
SMILES canónico |
C[N+](C)(C)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



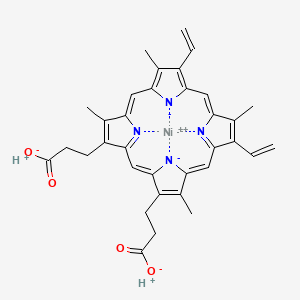


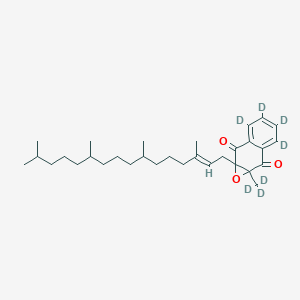
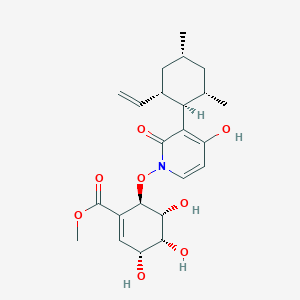
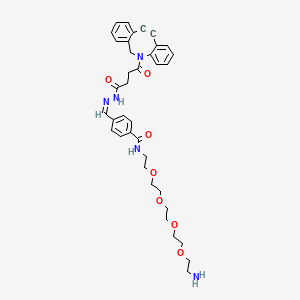

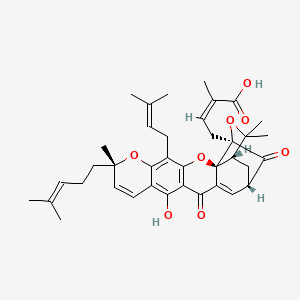
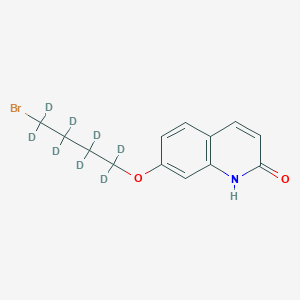
![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)

